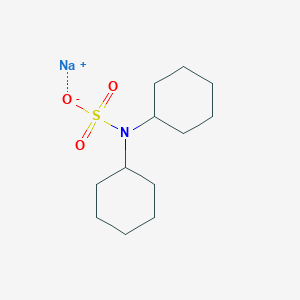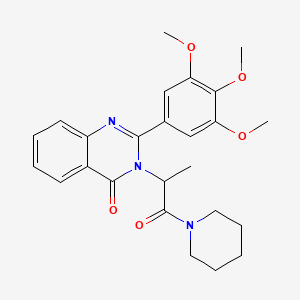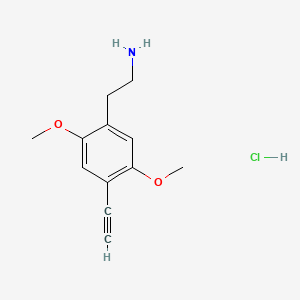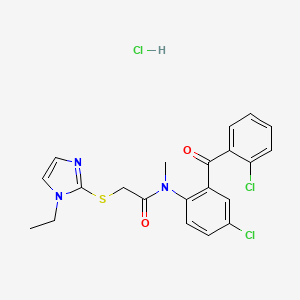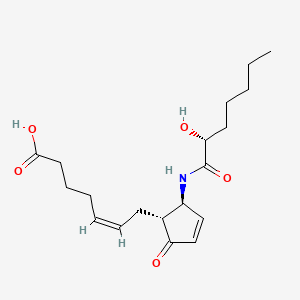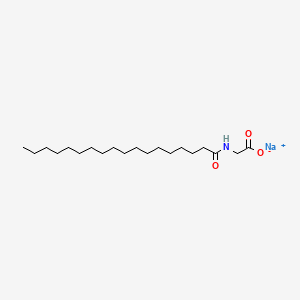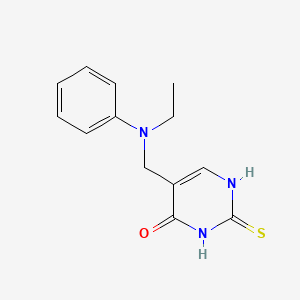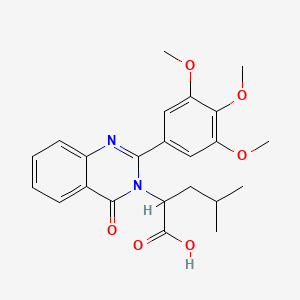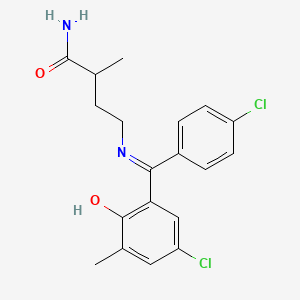
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its unique chemical properties, which make it a subject of interest in the realms of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide typically involves a multi-step process. The initial step often includes the formation of the core structure through a condensation reaction between 5-chloro-2-hydroxy-3-methylbenzaldehyde and 4-chlorobenzaldehyde. This is followed by the introduction of the amino group and the subsequent formation of the butanamide moiety. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature regulation, mixing, and purification is common to achieve high efficiency and consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanoic acid
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanol
- **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutylamine
Uniqueness
The uniqueness of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
104775-02-2 |
|---|---|
Molekularformel |
C19H20Cl2N2O2 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]-2-methylbutanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11(19(22)25)7-8-23-17(13-3-5-14(20)6-4-13)16-10-15(21)9-12(2)18(16)24/h3-6,9-11,24H,7-8H2,1-2H3,(H2,22,25) |
InChI-Schlüssel |
ZADHPRAISSEMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=NCCC(C)C(=O)N)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


